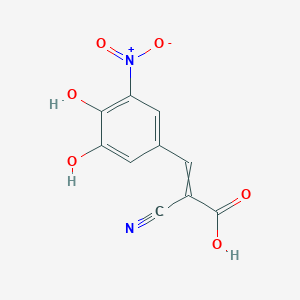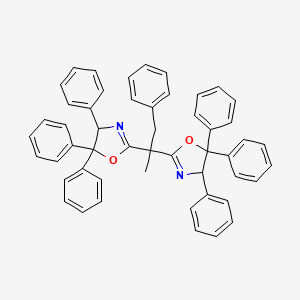
(4R,4''R)-2,2''-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline derivatives. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The unique structure of this compound, featuring multiple phenyl groups and oxazoline rings, makes it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling Reaction: The two oxazoline units are then coupled with a central phenylpropane moiety. This step often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Asymmetric Synthesis: Used as a chiral ligand in catalytic asymmetric synthesis.
Catalysis: Functions as a catalyst in various organic reactions, including Diels-Alder reactions and hydrogenations.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Chiral Induction: The compound induces chirality in the reaction environment, leading to the formation of enantiomerically enriched products.
Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to catalyze or inhibit reactions.
Pathways: The compound may participate in various biochemical pathways, influencing the outcome of reactions.
Comparison with Similar Compounds
Similar Compounds
Bis-oxazolines: Other bis-oxazoline derivatives with different central moieties.
Chiral Ligands: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).
Uniqueness
Structural Complexity: The presence of multiple phenyl groups and oxazoline rings.
Chiral Properties: High enantiomeric purity and effectiveness in asymmetric synthesis.
Versatility: Wide range of applications in different fields of research and industry.
Properties
Molecular Formula |
C51H42N2O2 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
4,5,5-triphenyl-2-[1-phenyl-2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3 |
InChI Key |
DKXZWEBAHFFNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


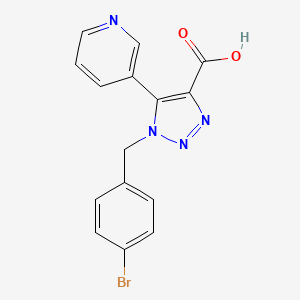
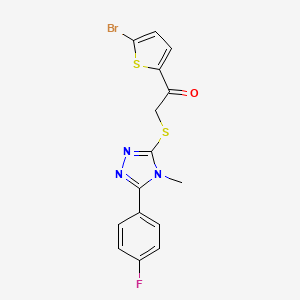
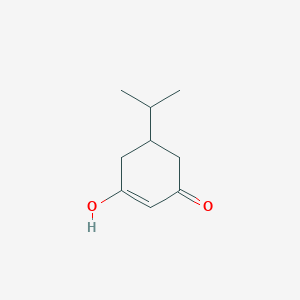
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12507321.png)
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
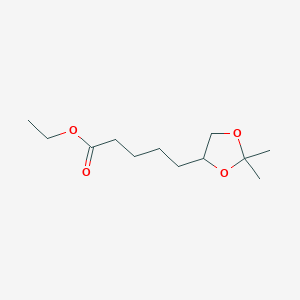
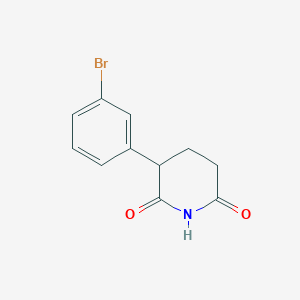
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
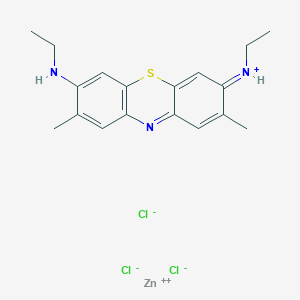
![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)
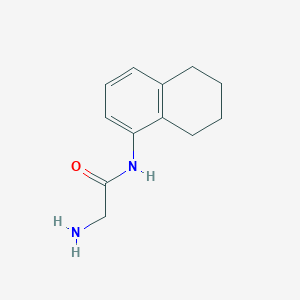
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
